d-Méthionine sulfone

Vue d'ensemble

Description

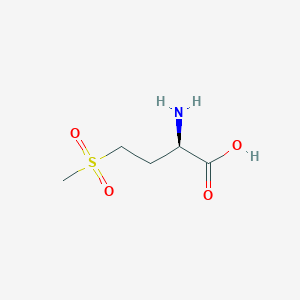

D-Methionine sulfone is a derivative of methionine, an essential amino acid. Its IUPAC name is ®-2-amino-4-(methylsulfonyl)butanoic acid hydrochloride . It is a product of complete oxidation of sulfur in methionine .

Molecular Structure Analysis

The molecular formula of D-Methionine sulfone is C5H12ClNO4S . The molecular weight is 181.21 . More detailed structural analysis may be found in specific scientific literature .Chemical Reactions Analysis

Methionine residues in proteins can be readily oxidized by reactive oxygen species to methionine sulfoxide (MetO) . The oxidation of methionine results in methionine sulfoxide or methionine sulfone . Dimethyl sulfoxide (DMSO) has been used as a general reagent for many well-known reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of D-Methionine sulfone include a density of 1.4±0.1 g/cm3, a boiling point of 450.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C .Applications De Recherche Scientifique

Inhibition de l'activité transcriptionnelle

d-Méthionine sulfone: a été étudiée pour sa capacité à inhiber l'activité transcriptionnelle du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), qui joue un rôle crucial dans la régulation de la réponse immunitaire. Cette inhibition est obtenue en empêchant la translocation du NF-κB dans le noyau et en empêchant la dégradation de son inhibiteur .

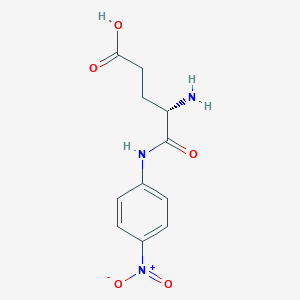

Discrimination par l'élastase des neutrophiles humains

Des recherches ont montré que l'élastase des neutrophiles humains, une enzyme impliquée dans l'immunité innée, présente une préférence pour la forme sulfone de la méthionine oxydée. Cette préférence est importante car elle suggère un rôle biologique unique pour la méthionine sulfone, qui ne peut pas être réduite en méthionine par les voies biologiques connues .

Synthèse des peptides et modification post-traductionnelle

La méthionine sulfone est pertinente dans la synthèse des peptides qui contiennent des modifications post-traductionnelles. L'oxydation irréversible en forme sulfone peut avoir des conséquences importantes sur les interactions et les fonctions des protéines, ce qui en fait un domaine d'étude important en chimie des protéines .

Activité inhibitrice des enzymes

Des criblages préliminaires de bioactivité indiquent que les structures contenant de la d-Méthionine sulfoximine, qui est étroitement liée à la méthionine sulfone, peuvent conduire à une activité inhibitrice des enzymes utile dans les polypeptides complexes .

Marqueur du stress oxydatif

Les résidus de méthionine dans les protéines peuvent être oxydés en méthionine sulfoxyde (MetO), puis en méthionine sulfone. Ce processus d'oxydation et sa réparation par les réductases de méthionine sulfoxyde (Msrs) sont des marqueurs physiologiques prometteurs du stress oxydatif, liés à la neurodégénérescence et au vieillissement .

Transporteurs de méthionine microbiens

L'étude des transporteurs de méthionine microbiens, qui sont cruciaux pour la production durable de méthionine à l'aide de microbes, a été un domaine où la This compound pourrait jouer un rôle. Ces transporteurs sont importants pour augmenter le rendement de production et la spécificité dans les applications biotechnologiques .

Safety and Hazards

Mécanisme D'action

Target of Action

d-Methionine sulfone, also known as methionine sulfoxide, is an organic compound that occurs naturally and is formed post-translationally . The primary targets of d-Methionine sulfone are the enzymes in the methionine sulfoxide reductase family, specifically MsrA, MsrB, and fRmsr . These enzymes play a crucial role in reducing methionine sulfoxide back to methionine .

Mode of Action

The interaction of d-Methionine sulfone with its targets results in the oxidation of methionine, forming methionine sulfoxide or methionine sulfone . This oxidation can be reversed by the enzymatic action of the methionine sulfoxide reductase family of enzymes . MsrA can reduce both free and protein-based methionine-S-sulfoxide, whereas MsrB is specific for protein-based methionine-R-sulfoxide .

Biochemical Pathways

The oxidation of methionine residues in tissue proteins can cause them to misfold or otherwise render them dysfunctional . The methionine sulfoxide reductase (Msr) group of enzymes act with thioredoxin to catalyze the enzymatic reduction and repair of oxidized methionine residues . This process affects various biochemical pathways and has downstream effects on cellular function .

Pharmacokinetics

It is known that the levels of methionine sulfoxide are dependent on the redox status in the cell or organ . The methionine sulfoxide reductase system can reduce methionine sulfoxide to methionine, lowering the levels of methionine sulfoxide in the body .

Result of Action

The oxidation of methionine residues in tissue proteins can cause them to misfold or otherwise render them dysfunctional . This can affect cellular function and contribute to biological ageing . Moreover, levels of methionine sulfoxide reductase A (MsrA) decline in aging tissues in mice and in association with age-related disease in humans .

Action Environment

The action of d-Methionine sulfone is influenced by environmental factors such as the presence of reactive oxygen species (ROS) and hydrogen peroxide . These factors can lead to the oxidation of free methionine and methionyl residue, forming methionine sulfoxide . The methionine sulfoxide reductase system can reduce methionine sulfoxide to methionine, lowering the levels of methionine sulfoxide in the body .

Analyse Biochimique

Biochemical Properties

d-Methionine sulfone plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, altering their function or causing the accumulation of toxic proteins in the cell . For instance, methionine residues in proteins can be readily oxidized to methionine sulfoxide, a process that has been linked to neurodegeneration and aging .

Cellular Effects

The effects of d-Methionine sulfone on cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, the levels of methionine sulfoxide are dependent on the redox status in the cell or organ, and they are usually elevated under oxidative-stress conditions, aging, inflammation, and oxidative-stress related diseases .

Molecular Mechanism

d-Methionine sulfone exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The methionine sulfoxide reductase (Msr) system can reduce methionine sulfoxide to methionine, lowering the levels of methionine sulfoxide moiety of methionine sulfoxide-containing proteins resulting in changes to the function of these proteins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of d-Methionine sulfone can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, the oxidation of methionine-rich proteins by hydrogen peroxide could be conveniently monitored by SDS-PAGE .

Dosage Effects in Animal Models

The effects of d-Methionine sulfone vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

d-Methionine sulfone is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, the methionine sulfoxide reductase system, which reduces methionine sulfoxide to methionine, is one such pathway .

Transport and Distribution

d-Methionine sulfone is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of d-Methionine sulfone and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, the methionine sulfoxide reductase system, which reduces methionine sulfoxide to methionine, is localized at the endoplasmic reticulum .

Propriétés

IUPAC Name |

(2R)-2-amino-4-methylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-11(9,10)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUNFLYVYCGDHP-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41486-92-4 | |

| Record name | Methionine sulfone, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041486924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHIONINE SULFONE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI3SDH8M6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

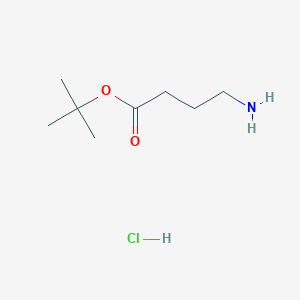

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

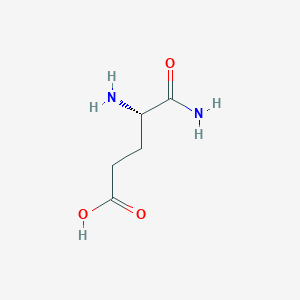

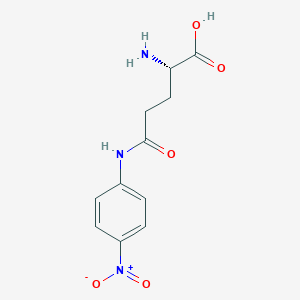

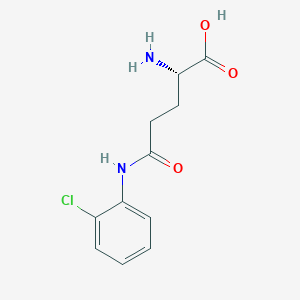

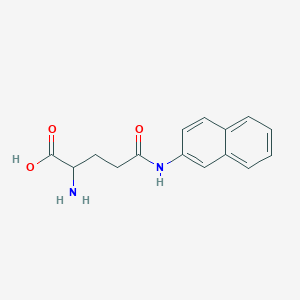

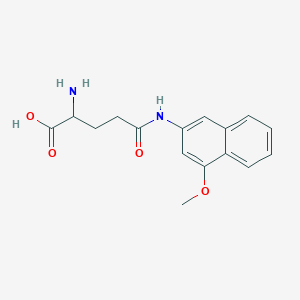

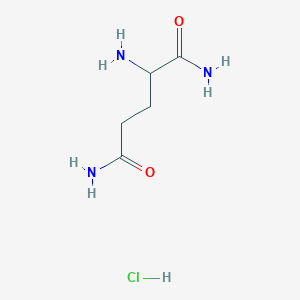

Feasible Synthetic Routes

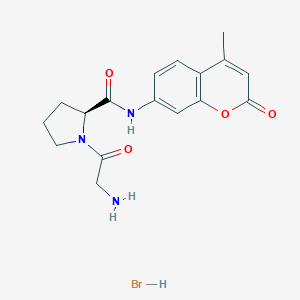

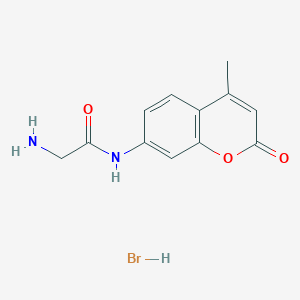

Q1: What is the significance of incorporating D-methionine sulfone into the polypeptide structure described in the research papers?

A1: The research papers describe novel polypeptide compounds designed for therapeutic applications [, ]. While both papers mention D-methionine sulfone as a potential building block within a broader group of amino acid derivatives, they don't delve into the specific effects of its incorporation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid](/img/structure/B555485.png)